1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole
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Overview
Description
1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
The synthesis of 1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole involves multiple steps, starting with the preparation of the benzyloxy-substituted intermediates. The synthetic route typically includes:
Formation of Benzyloxy Intermediates: The initial step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydroxide.
Alkylation: The next step involves the alkylation of the protected intermediates with appropriate alkyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the imidazole ring allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole can be compared with other benzyloxy-substituted imidazoles and alkyl-imidazoles:
7-Benzyloxy-1-(3-benzyloxy-4-methoxy-benzyl)-6-methoxy-3,4-dihydroisoquinoline: This compound shares the benzyloxy substituents but differs in the core structure, leading to different chemical and biological properties.
6,7-Bis-benzyloxy-1-(3-benzyloxy-4-methoxy-benzyl)-8-methoxy-2H-isoquinoline: Another similar compound with multiple benzyloxy groups, but with an isoquinoline core instead of an imidazole.
Properties
CAS No. |
89882-39-3 |
---|---|
Molecular Formula |
C31H44N2O2 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
1-[8-phenylmethoxy-2-(6-phenylmethoxyhexyl)octyl]imidazole |
InChI |
InChI=1S/C31H44N2O2/c1(3-13-23-34-26-30-17-9-5-10-18-30)7-15-29(25-33-22-21-32-28-33)16-8-2-4-14-24-35-27-31-19-11-6-12-20-31/h5-6,9-12,17-22,28-29H,1-4,7-8,13-16,23-27H2 |
InChI Key |
JFXXLNQMHOOMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCC(CCCCCCOCC2=CC=CC=C2)CN3C=CN=C3 |
Origin of Product |
United States |
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